4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride
Description
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorptions:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃, 400 MHz):
- ¹³C NMR (CDCl₃, 100 MHz):
Mass Spectrometry (MS)
- Electron Ionization (EI-MS) : Molecular ion peak at m/z 303.53 (M⁺), with isotopic patterns for Br (1:1) and Cl (3:1).
- Fragmentation :
Crystallographic Analysis and Conformational Studies
Experimental X-ray crystallographic data for this compound remains unreported. However, analogous sulfonyl chlorides exhibit:
- Planar sulfonyl group : Dihedral angles of 0–10° between SO₂ and benzene planes.
- C-S bond length : ~1.77 Å, consistent with sp³ hybridization.
Predicted crystal packing :
- Halogen bonding between Br and Cl atoms (distance: 3.3–3.5 Å).
- van der Waals interactions dominate due to lack of strong hydrogen bond donors.
Computational Chemistry Predictions (DFT-Based Molecular Modeling)
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
- Bond lengths :
| Bond | Length (Å) |
|---|---|
| C-S | 1.78 |
| S=O | 1.43 |
| C-Br | 1.89 |
Electron Density Analysis
Thermodynamic Properties
- Gibbs free energy (ΔG) : ‑1,245 kJ/mol (gas phase).
- Dipole moment : 4.8 D, indicating high polarity.
Tables
Table 1: Comparative NMR shifts for halogenated sulfonyl chlorides
| Compound | ¹H (δ, ppm) | ¹³C (δ, ppm) |
|---|---|---|
| 4-Bromo-5-fluoro-2-methoxy | 3.92 (OCH₃) | 139.2 (SO₂) |
| 5-Bromo-2-methoxy | 3.89 (OCH₃) | 138.9 (SO₂) |
Table 2: DFT-calculated vs. experimental bond lengths
| Bond | DFT (Å) | Literature (Å) |
|---|---|---|
| C-S | 1.78 | 1.77–1.79 |
| S=O | 1.43 | 1.42–1.44 |
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)5(10)3-7(6)14(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNHVWVWOIQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-74-5 | |
| Record name | 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazotization and Sandmeyer-Type Sulfonyl Chloride Formation
A robust and scalable method involves diazotization of an aniline precursor followed by reaction with thionyl chloride in the presence of cuprous chloride, yielding the sulfonyl chloride derivative.
| Step | Reagents and Conditions | Description |
|---|---|---|
| S1 | 2-Bromo-5-fluoro-2-methoxyaniline (or 4-bromo-5-fluoro-2-methoxyaniline) dissolved in hydrochloric acid and water, cooled to -5°C | Diazotization with sodium nitrite aqueous solution added dropwise, maintaining temperature below 0°C |
| S2 | Addition of sodium fluoborate aqueous solution at <0°C to form fluoboric acid diazonium salt solid | Isolation of diazonium salt by filtration, washing with diluted acid and ice methanol, drying |
| S3 | Addition of thionyl chloride dropwise into water, cooled to ~0°C, followed by cuprous chloride | Diazotization mixture added slowly at -5 to 0°C, reaction stirred overnight |
| S4 | Extraction with ethyl acetate, washing with sodium carbonate solution, water, and saturated salt solution | Organic phase concentrated, cooled to crystallize product |
| S5 | Filtration and drying | Pure 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride obtained |
This method yields approximately 75–80% product with high purity, as confirmed by HPLC and NMR analysis.
Bromination and Fluorination of Methoxybenzene Derivatives
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | Formation of diazonium salt | Aniline derivative, NaNO2, HCl, NaBF4 | -5 to 0°C | ~80 | Critical to maintain low temp to avoid decomposition |
| Sandmeyer Sulfonyl Chloride Formation | Substitution of diazonium salt | Thionyl chloride, CuCl | -5 to 0°C, overnight | 75–80 | Efficient for sulfonyl chloride installation |
| Bromination | Electrophilic aromatic substitution | NBS, THF | 0–10°C | High | Controlled addition prevents overbromination |
| Fluorination | Nucleophilic aromatic substitution or starting material | Fluorinated precursors or reagents | Variable | Moderate to high | Fluorine position critical for activity |
| Sulfonylation | Chlorosulfonic acid or sulfuryl chloride | Chlorosulfonic acid or SO2Cl2 | Controlled temp | Moderate to high | Direct sulfonyl chloride installation |
Analytical and Purity Considerations
- Purity is assessed by HPLC, with isomer ratios typically >99:1.
- NMR (¹H, ¹³C) confirms substitution pattern; methoxy group signals at δ ~3.8–4.0 ppm.
- IR spectroscopy shows characteristic sulfonyl chloride bands (~1350–1355 cm⁻¹ and 1180–1214 cm⁻¹).
- Crystallization from ethyl acetate or methanol improves product purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits several key reactivity patterns that are significant for its applications:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
- Electrophilic Aromatic Substitution : The presence of bromine and fluorine enhances the electrophilicity of the benzene ring, allowing for further substitutions under appropriate conditions.
- Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or acids, while the halogen substituents can be modified through reduction reactions.
Scientific Research Applications
The applications of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride span multiple disciplines:
Organic Chemistry
- Building Block for Synthesis : It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable reagent in organic synthesis .
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential use in drug discovery. Its derivatives have shown promise as enzyme inhibitors and may play a role in developing therapeutic agents targeting specific biological pathways .
Biological Research
- Biochemical Assays : It is employed in modifying biomolecules to study biological processes. The compound’s reactivity allows it to form covalent bonds with biological targets, facilitating the investigation of enzyme mechanisms and interactions.
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials, contributing to various industrial processes due to its unique chemical properties .
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of this compound as a precursor for synthesizing sulfonamide derivatives. The reaction involved treating the sulfonyl chloride with amines under basic conditions, yielding various sulfonamides with potential pharmacological activity.
Case Study 2: Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as effective enzyme inhibitors. For instance, modifications to the sulfonyl chloride group have been explored for their ability to inhibit specific enzymes involved in cancer metabolism, highlighting the compound's relevance in cancer research.
Data Table: Comparison of Sulfonyl Chloride Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C₇H₅BrClFO₃S | Contains bromine and fluorine; versatile reagent |
| 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | C₇H₆ClFO₃S | Lacks bromine; used in similar applications |
| 4-Bromo-2-chloro-benzenesulfonyl chloride | C₇H₅BrClO₂S | Different halogen substitution; varied reactivity |
Mechanism of Action
The mechanism by which 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride exerts its effects depends on the specific application. In general, the compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
The following table and analysis compare 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides from the provided evidence:
*Calculated based on atomic masses.
Key Comparative Analysis:
Structural and Electronic Effects
- Substituent Positions and Types: The target compound features a trifunctionalized benzene ring with bromo (electron-withdrawing, EWG), fluoro (EWG), and methoxy (electron-donating, EDG) groups. This combination creates a polarized electronic environment, enhancing electrophilicity at the sulfonyl chloride group compared to analogs lacking fluorine . 5-Bromo-2-chlorobenzene-1-sulfonyl chloride replaces the methoxy group (EDG) with chlorine (EWG) at position 2, increasing ring deactivation but introducing steric hindrance.
Molecular Weight and Physical Properties
- The target compound has the highest molecular weight (~303.42 g/mol) among the listed analogs due to the fluorine atom and methoxy group.
- The benzoate derivative (methyl 3-bromo-5-(chlorosulfonyl)benzoate) has the highest molecular weight (341.57 g/mol) but differs functionally, as the ester group (COOCH₃) alters solubility and reactivity.
Biological Activity
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its diverse applications in medicinal chemistry and biological research. This compound exhibits significant reactivity due to the presence of the sulfonyl chloride functional group, which allows it to interact with various biological targets, including proteins and enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅BrClFNO₂S, with a molecular weight of approximately 269.55 g/mol. The structure features a bromine atom at position 4, a fluorine atom at position 5, and a methoxy group at position 2 of the benzene ring, contributing to its unique reactivity profile.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The sulfonyl chloride group can react with amino acids in active sites, inhibiting enzyme function and altering metabolic pathways.
- Protein Modification : The compound can modify protein structures, potentially affecting their stability and activity.
These mechanisms make it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives formed from this compound have shown effectiveness against various bacterial strains by inhibiting essential bacterial enzymes .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli | 32 µg/mL |
| Sulfonamide B | S. aureus | 16 µg/mL |
| Sulfonamide C | P. aeruginosa | 64 µg/mL |
Anticancer Properties
Investigations into the anticancer potential of this compound have yielded promising results. Certain studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Apoptosis induction |
| A549 (Lung) | 0.442 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 1.75 | Inhibition of EGFR signaling |
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The results indicated a significant reduction in MMP activity, suggesting therapeutic potential in preventing cancer spread .
- Synthesis and Evaluation : Another investigation focused on synthesizing various derivatives from this compound and evaluating their biological activities. Several derivatives exhibited enhanced potency against resistant bacterial strains compared to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
The compound can be synthesized via sulfonation of substituted benzene derivatives, followed by halogenation. For example, bromination and fluorination steps are typically performed using reagents like N-bromosuccinimide (NBS) or elemental bromine, and fluorinating agents such as Selectfluor™. Reaction temperature and stoichiometry significantly impact yield: excess brominating agents at 0–5°C minimize side products like dihalogenated derivatives . Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers safely handle and store this compound to prevent degradation?
This sulfonyl chloride is moisture-sensitive and reacts exothermically with water. Storage recommendations include:
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR : H NMR (CDCl₃) shows distinct aromatic protons: δ 7.45–7.55 (m, 1H, Ar-H), δ 6.90–7.10 (m, 1H, Ar-H), and δ 3.95 (s, 3H, OCH₃). F NMR confirms fluorine substitution at δ –110 to –115 ppm .
- LC-MS : ESI-MS in negative mode detects [M–Cl]⁻ ion at m/z 279.5 (calculated for C₇H₄BrFO₃S). Retention time (~8.2 min) can be calibrated using C18 columns (ACN/water + 0.1% formic acid) .
Advanced Research Questions
Q. How does the electronic effects of substituents (Br, F, OCH₃) influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
The electron-withdrawing sulfonyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) suggest:
Q. What strategies mitigate contradictory data in coupling reactions involving this sulfonyl chloride?
Discrepancies in coupling yields (e.g., Suzuki-Miyaura reactions) often arise from:
- Pd catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in polar aprotic solvents (DMF > THF).
- Boronic acid compatibility : Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) require higher temperatures (80°C vs. 60°C) for optimal coupling.
- Byproduct analysis : Use LC-MS to detect sulfonamide byproducts from residual amines, which can be minimized via pre-purification of the sulfonyl chloride .
Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Kinetic studies : Monitor hydrolysis via UV-Vis at 254 nm (loss of sulfonyl chloride absorbance) in buffered solutions (pH 2–12).
- Half-life determination : At pH 7.4 (physiological conditions), the half-life is ~2 hours, while acidic conditions (pH 2) extend stability to >24 hours.
- Product identification : Hydrolysis yields 4-bromo-5-fluoro-2-methoxybenzenesulfonic acid, confirmed by IR (broad –SO₃H stretch at 2500 cm⁻¹) .
Q. What are the applications of this compound in synthesizing bioactive molecules?
It serves as a key intermediate for:
- Kinase inhibitors : Sulfonamide derivatives (e.g., N-substituted with triazolo-thiadiazines) show IC₅₀ values <100 nM against EGFR mutants .
- Antimicrobial agents : Analogues with appended quinolone moieties exhibit MIC values of 2–4 µg/mL against S. aureus .
Methodological Notes
- Contradictory data resolution : Cross-validate analytical results using orthogonal techniques (e.g., HRMS + C NMR) to confirm structural assignments.
- Scale-up challenges : Pilot studies suggest >10 g scales require slow addition of ClSO₃H during sulfonation to control exothermy and reduce decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
